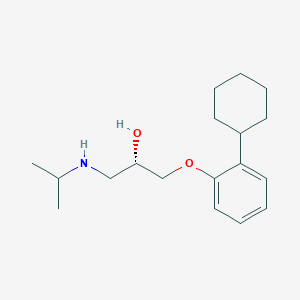

Exaprolol, (S)-

Description

Significance of Beta-Adrenergic Receptor Antagonists in Contemporary Research

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in cardiovascular research and pharmacology. nih.gov Their discovery by Sir James Black in the late 1950s revolutionized the understanding and treatment of cardiovascular diseases and validated the theory of distinct α- and β-adrenergic receptors proposed by Ahlquist. revespcardiol.org These compounds act by competitively inhibiting the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at β-receptor sites. nih.gov

In contemporary research, beta-blockers are invaluable tools for investigating the complex roles of the sympathetic nervous system in cardiac function and pathology. nih.gov The human heart primarily expresses β1- and β2-adrenergic receptor subtypes, which both contribute to increasing cardiac frequency and contractility. ahajournals.org In pathological conditions like heart failure, the β-adrenergic system undergoes significant changes, including the downregulation of β1-receptors, making the study of receptor subtypes and their signaling pathways a major focus of research. nih.govahajournals.org

Beta-blockers are often categorized as "selective" for β1 receptors or "non-selective," blocking both β1 and β2 receptors. nih.gov This distinction is crucial in research for dissecting the specific physiological roles of each receptor subtype. nih.gov Beyond cardiovascular studies, beta-blockers are also utilized in research related to migraine prophylaxis, anxiety, and essential tremor. nih.gov The development of successive generations of these drugs, from non-selective to cardioselective and vasodilating beta-blockers, reflects an ongoing research effort to refine their pharmacological profiles. revespcardiol.org

Historical Trajectory and Foundational Studies of (S)-Exaprolol

Exaprolol (B1671830) emerged in the scientific literature as a potent beta-adrenergic blocker. nih.gov Foundational research into its properties was conducted in the early 1980s. A key 1982 study investigated the pharmacokinetics of tritium-labeled exaprolol in rats, providing fundamental data on its behavior in a biological system. nih.gov This study established that the drug was rapidly and completely absorbed after oral administration, though its bioavailability was determined to be 26.7%. nih.gov The research also pointed to moderately extensive metabolism of the parent drug. nih.gov

The long retention of exaprolol in tissues was a notable finding, reflected by a large steady-state distribution volume. nih.gov Further research during this period included toxicological evaluations; for example, exaprolol was among several substances tested for teratogenicity as part of a collaboration involving the Faculty of Natural Sciences at Comenius University in Bratislava. sav.sk

| Parameter | Value | Administration Route |

| Elimination Half-Life | 26.8 hours | Intravenous (IV) |

| Elimination Half-Life | 40.1 hours | Oral |

| Bioavailability | 26.7% | Oral |

| Steady-State Distribution Volume | 59.38 L/kg | IV |

| Clearance Rate | 1.44 L/hr/kg | IV |

Data from a 1982 pharmacokinetic study of tritium-labeled exaprolol in rats. nih.gov

Position of (S)-Exaprolol within Beta-Blocker Research

In the landscape of beta-blocker research, (S)-Exaprolol occupies a specific niche, primarily as a candidate molecule for the development of central nervous system (CNS) imaging agents. nih.govnih.gov Significant research efforts have been dedicated to creating radiolabeled versions of (S)-Exaprolol for use in Positron Emission Tomography (PET), a powerful technique for imaging neurochemistry in the living brain. nih.govacs.org The development of such PET radiotracers for adrenergic receptors is considered challenging, mainly due to the low density of these receptors in the brain. nih.gov

The rationale for selecting (S)-Exaprolol for this purpose was its appropriate lipophilicity (log P + 1.6), which is suitable for penetration of the blood-brain barrier to enter the CNS. nih.govacs.org Researchers successfully synthesized (S)-[11C]-Exaprolol, the biologically active enantiomer labeled with carbon-11 (B1219553), to evaluate it as a potential PET ligand for β-adrenoceptors. nih.gov

However, subsequent in-vivo studies in rats determined that (S)-[11C]-Exaprolol was not a suitable ligand for PET imaging of cerebral beta-receptors. nih.gov While brain uptake was sufficient for imaging, the study found that blockade with propranolol (B1214883) did not reduce the tracer's uptake in any CNS region. nih.gov This indicated that the binding was not specific to the beta-receptors as hoped. nih.gov The likely reason for this outcome is that the in-vivo affinity of exaprolol for β-adrenoceptors is in the nanomolar (nM) range, which is not potent enough for a successful CNS PET ligand, where a sub-nM affinity is generally required. nih.gov Further studies have also explored the synthesis of [18F]-labeled exaprolol, demonstrating continued interest in its chemical structure as a template for radiotracer development. snmjournals.orgscholaris.ca

| Finding | Result |

| Radiochemical Yield | 7% |

| Total Synthesis Time | 30 minutes |

| Brain Uptake (SUV) | Moderate (0.5-0.9) |

| Effect of β-blockade (propranolol) | No reduction in CNS tracer uptake |

| Conclusion | Unsuitable as a β-adrenoceptor PET ligand |

Summary of findings from the evaluation of (S)-[11C]-Exaprolol as a PET ligand. nih.gov

Structure

3D Structure

Properties

CAS No. |

101312-74-7 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(2S)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m0/s1 |

InChI Key |

ABXHHEZNIJUQFM-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1C2CCCCC2)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O |

Origin of Product |

United States |

Stereochemistry and Chiral Significance in S Exaprolol Research

Elucidation of the (S)-Enantiomer's Preeminent Biological Activity

The differential pharmacological effects of Exaprolol (B1671830) enantiomers are a clear illustration of stereoselectivity in drug action. The cardiac beta-blocking activity of beta-blockers with a single chiral center predominantly resides in the (S)-(-) enantiomer. nih.govchapman.edu This heightened activity of the (S)-enantiomer is attributed to its superior binding affinity to beta-adrenergic receptors. chapman.edu For many beta-blockers, the S:R activity ratio can range from 33 to 530, underscoring the profound influence of stereochemistry. nih.govchapman.edu For instance, (S)-propranolol is reported to be 100 times more potent than its (R)-enantiomer. mdpi.com

(S)-Exaprolol is recognized as the biologically active enantiomer and a very potent beta-adrenoceptor antagonist. nih.govresearchgate.net It functions by competitively blocking beta-1 and beta-2 adrenergic receptors. ontosight.ai This action leads to a reduction in heart rate, the force of cardiac contractions, and the volume of blood pumped by the heart, which are the hallmark effects of beta-blockade. ontosight.ai In contrast, the (R)-enantiomer typically exhibits significantly lower binding affinity and is often used in research as a control to differentiate specific from non-specific binding. acs.org

Enantioselective Synthesis Methodologies for (S)-Exaprolol

Given the superior therapeutic profile of the (S)-enantiomer, the development of enantioselective synthesis methods is a critical area of research. These methods aim to produce the desired (S)-Exaprolol with high purity, avoiding the need for subsequent separation of racemic mixtures.

One prominent strategy involves the use of a chiral pool approach, which utilizes readily available, enantiomerically pure starting materials from nature. ddugu.ac.in A common method for synthesizing (S)-Exaprolol and other (S)-beta-blockers employs (S)-glycidyl-nosylate or similar chiral epoxides. For example, (S)-Desisopropyl-exaprolol, a precursor for radiolabeling studies, was synthesized by reacting 2-hexylphenol (B8781612) with (S)-glycidyl-nosylate, followed by ring-opening with ammonia (B1221849). nih.govresearchgate.net Similarly, a synthetic route to a fluorinated analog of Exaprolol involved the reaction of a phenol (B47542) with (S)-(+)-glycidyl nosylate (B8438820). acs.org

Another approach is asymmetric synthesis, which can be achieved through various strategies, including the use of chiral auxiliaries or catalysts. ddugu.ac.innumberanalytics.com Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Catalytic asymmetric synthesis offers the advantage of using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. numberanalytics.com While specific examples for Exaprolol are not detailed in the provided search results, these general principles of asymmetric synthesis are widely applied in the production of single-enantiomer drugs. mdpi.come3s-conferences.orgnih.gov

Chiral Separation Techniques for Exaprolol Racemates

When a racemic mixture of Exaprolol is produced, effective separation techniques are essential to isolate the therapeutically active (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and analysis of enantiomers. nih.govresearchgate.netyoutube.comwikipedia.org This direct method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. wikipedia.orgchiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including beta-blockers. mdpi.comwikipedia.orgnih.gov For instance, a Chiracel OD column has been successfully used to separate the diastereomers of a fluorinated Exaprolol derivative, confirming an enantiomeric purity of over 99%. acs.orgscholaris.ca The choice of mobile phase, often a mixture of alkanes and alcohols with a basic additive like diethylamine, is crucial for achieving optimal separation. scholaris.ca

The enantiomeric purity of radiolabeled compounds like (S)-[¹¹C]-Exaprolol and its analogs is also confirmed using chiral HPLC, ensuring that the observed biological activity can be attributed to the correct enantiomer. nih.govresearchgate.net

Table 1: Chiral HPLC Conditions for Beta-Blocker Enantiomer Separation

| Parameter | Value | Reference |

| Column | Chiracel OD | scholaris.ca |

| Mobile Phase | Hexanes:Isopropanol:Diethylamine (97:3:0.1) | scholaris.ca |

| Flow Rate | 1.0 mL/min | scholaris.ca |

| Detection | UV at 254 nm | scholaris.ca |

An alternative to direct chiral chromatography is the use of chiral derivatization reagents (CDRs). nih.govchiralpedia.com This indirect method involves reacting the racemic mixture with an enantiomerically pure CDR to form a pair of diastereomers. chiralpedia.comgoogle.comgoogleapis.com These diastereomers have different physicochemical properties and can be separated using standard, non-chiral chromatography techniques. chiralpedia.comgoogle.comgoogleapis.com

For beta-blockers, which typically contain secondary amine and alcohol functional groups, derivatization with chiral acyl halides or isocyanates is a common strategy. google.comgoogleapis.com For example, (S)-(+)-naproxen has been used to create a CDR for the separation of various beta-blocker racemates. rsc.org The resulting diastereomeric amides can then be separated by chromatography. rsc.org After separation, the chiral auxiliary can be cleaved to yield the pure enantiomer. google.com

While this method can be effective, it requires the availability of a stable, enantiomerically pure CDR and the presence of a suitable reactive functional group on the drug molecule. chiralpedia.com

Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Influence of Chirality on In Vitro and Preclinical In Vivo Pharmacological Profiles

The stereochemistry of Exaprolol significantly influences its behavior both in laboratory assays and in living organisms. nih.govnih.gov

In Vitro Profile:

In vitro studies consistently demonstrate the stereoselective binding of (S)-Exaprolol to beta-adrenoceptors. researchgate.net The higher affinity of the (S)-enantiomer for these receptors translates to its greater potency as a beta-blocker. chapman.edu In contrast, the (R)-enantiomer exhibits much lower affinity. acs.org This difference in binding affinity is the molecular basis for the observed pharmacological differences between the enantiomers.

Preclinical In Vivo Profile:

Preclinical studies in animal models, such as rats, have been conducted to understand the pharmacokinetics of Exaprolol. nih.govnih.gov These studies have investigated its absorption, distribution, metabolism, and excretion. For instance, after oral administration in rats, Exaprolol was found to be rapidly and completely absorbed, with a bioavailability of 26.7%. nih.gov The drug exhibited a long retention time in tissues, as indicated by a large steady-state distribution volume. nih.gov

Studies with radiolabeled (S)-[¹¹C]-Exaprolol in rats showed moderate brain uptake. nih.govresearchgate.net However, further investigation revealed that it may not be an ideal ligand for PET imaging of cerebral beta-adrenoceptors, possibly due to its affinity being in the nanomolar rather than the sub-nanomolar range. nih.gov

It's important to note that various factors, including the route of administration and potential interactions with drug transporters, can affect the in vivo behavior of chiral drugs. nih.govmdpi.com

Table 2: Pharmacokinetic Parameters of Racemic Exaprolol in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Reference |

| Elimination Half-life (hr) | 26.8 | 40.1 | nih.gov |

| Bioavailability (%) | - | 26.7 | nih.gov |

| Steady-state Distribution Volume (L/kg) | 59.38 | - | nih.gov |

| Clearance Rate (L/hr/kg) | 1.44 | - | nih.gov |

Synthetic Methodologies and Radiosynthesis of S Exaprolol Derivatives

Chemical Synthesis of (S)-Exaprolol and Key Precursors

The synthesis of the biologically active (S)-enantiomer of exaprolol (B1671830), a potent beta-adrenoceptor antagonist, involves meticulous multi-step procedures and strategic application of chiral chemistry to ensure high enantiomeric purity. nih.govnih.gov

Multi-Step Synthetic Routes and Reaction Schemes

The synthesis of (S)-Exaprolol typically commences with the reaction of 2-cyclohexylphenol (B93547) with an appropriate chiral epoxide, such as (S)-glycidyl nosylate (B8438820). nih.govacs.org This initial step is followed by a ring-opening reaction of the resulting epoxide. For instance, the precursor (S)-desisopropyl-exaprolol is synthesized by reacting 2-hexylphenol (B8781612) with (S)-glycidyl-nosylate, followed by ring-opening with ammonia (B1221849) gas. nih.govresearchgate.net

A general synthetic route for aryloxypropanolamines like exaprolol involves the reaction of a phenoxide with a chiral three-carbon synthon. For example, reacting an appropriate phenoxide with R-(-)-2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane methanesulfonate (B1217627) or p-toluenesulfonate, followed by acid hydrolysis of the ketal, can yield the desired (S)-enantiomer. google.com Another approach involves the reaction of a racemic epoxypropane with an amine to form a racemic β-amino alcohol, which is then resolved. tubitak.gov.tr

The following table outlines a representative synthetic scheme for a derivative of (S)-Exaprolol.

| Step | Reactants | Reagents | Product | Yield |

| 1 | 2-cyclohexylphenol, Epichlorohydrin | KOH, DMSO | (R,S)-1-(2-Cyclohexylphenoxy)-2,3-epoxypropane | 99% acs.org |

| 2 | 2-cyclohexylphenol, (S)-(+)-Glycidyl nosylate | NaH, DMF | (S)-2-((2-cyclohexylphenoxy)methyl)oxirane | 97% acs.org |

| 3 | (R,S)-2-((2-cyclohexylphenoxy)methyl)oxirane | Isopropylamine | (R,S)-Exaprolol | 97% acs.org |

Targeted Resolution Techniques for Obtaining the (S)-Enantiomer

Achieving the desired (S)-stereochemistry with high enantiomeric excess is a critical aspect of exaprolol synthesis. nih.gov The cardiac β-blocking activity of β-blockers like exaprolol predominantly resides in the S-(-) enantiomer. nih.gov

Several resolution techniques are employed to separate the enantiomers of β-blockers. High-performance liquid chromatography (HPLC) is a widely used method for the direct enantioseparation of β-blockers using chiral stationary phases (CSPs). nih.govresearchgate.net Indirect methods involve derivatization with chiral derivatizing reagents to form diastereomers, which can then be separated by standard chromatographic techniques. nih.govgoogle.com

Kinetic resolution is another effective strategy. For instance, racemic β-amino alcohols can be resolved using a chiral auxiliary like a higher carbon sugar (HCS), resulting in high enantiomeric purity (ee > 99%). tubitak.gov.trnih.gov Enzymatic resolution, using lipases such as Candida antarctica lipase (B570770) B (CALB), has also been successfully applied to the kinetic resolution of chlorohydrins, which are key intermediates in the synthesis of β-blockers. mdpi.com

Application of Chiral Auxiliaries in Synthesis (e.g., (S)-Glycidyl Nosylate)

Chiral auxiliaries play a pivotal role in asymmetric synthesis, guiding the reaction to favor the formation of one stereoisomer over the other. In the synthesis of (S)-Exaprolol and its derivatives, (S)-glycidyl nosylate is a commonly used chiral building block. nih.govacs.org

The synthesis of the precursor (S)-desisopropyl-exaprolol is achieved through the reaction of 2-hexylphenol with (S)-glycidyl-nosylate, followed by a ring-opening reaction. nih.govresearchgate.net This approach ensures the introduction of the desired stereocenter early in the synthetic sequence. Similarly, (S)-2-((2-cyclohexylphenoxy)methyl)oxirane, a key intermediate for (S)-Exaprolol, can be prepared from 2-cyclohexylphenol and (S)-(+)-glycidyl nosylate. acs.org

Other chiral auxiliaries, such as (S)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate, have been utilized in the synthesis of other β-blockers to establish the correct stereoconfiguration. mdpi.com The use of chiral auxiliaries is a powerful strategy for the enantioselective synthesis of complex molecules like (S)-Exaprolol.

Radiosynthesis of Labeled (S)-Exaprolol for Molecular Imaging Probes

The development of radiolabeled (S)-Exaprolol derivatives is crucial for their use as molecular imaging probes in Positron Emission Tomography (PET) to study β-adrenergic receptors. nih.govnih.gov

Carbon-11 (B1219553) ([¹¹C]) Labeling Strategies (e.g., Reductive N-alkylation with [¹¹C]-acetone)

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging. mdpi.com A common strategy for ¹¹C-labeling is reductive N-alkylation.

(S)-[¹¹C]-Exaprolol has been synthesized by reacting the desisopropyl precursor, (S)-desisopropyl-exaprolol, with [¹¹C]-acetone in the presence of a reducing agent. nih.govresearchgate.net This reaction introduces the ¹¹C-label onto the isopropylamino group of the molecule. The synthesis of (S)-[¹¹C]-Exaprolol has been achieved with a radiochemical yield of 7% and a total synthesis time of 30 minutes. nih.gov The resulting radiotracer exhibited high specific activities of >10 GBq/μmol. nih.gov

Another C-11 labeling approach involves the use of [¹¹C]methyl triflate for N-methylation of precursor molecules. mdpi.comnih.gov

| Radiotracer | Precursor | Labeling Agent | Reaction Type | Radiochemical Yield | Molar Activity |

| (S)-[¹¹C]-Exaprolol | (S)-Desisopropyl-exaprolol | [¹¹C]-acetone | Reductive N-alkylation | 7% nih.gov | >10 GBq/μmol nih.gov |

| [¹¹C]2 (Sertindole analog) | N-desmethyl precursor | [¹¹C]methyl triflate | N-methylation | Not specified | 70 GBq/μmol mdpi.comnih.gov |

| [¹¹C]3 (Sertindole analog) | N-desmethyl precursor | [¹¹C]methyl triflate | N-methylation | Not specified | 15 GBq/μmol mdpi.comnih.gov |

Fluorine-18 (B77423) ([¹⁸F]) Labeling Strategies (e.g., Nucleophilic [¹⁸F]-fluoride displacement on tosyl leaving groups, Ring-opening reactions)

Fluorine-18 (¹⁸F) is another important positron-emitting radionuclide for PET, with a longer half-life of 109.7 minutes. acs.org A prevalent method for ¹⁸F-labeling is the nucleophilic displacement of a suitable leaving group, such as a tosylate, with [¹⁸F]-fluoride. nih.govfrontiersin.org

For the synthesis of [¹⁸F]-fluoro-(2S)-Exaprolol, a precursor containing a tosyl leaving group was prepared. nih.gov The labeling was achieved through a nucleophilic [¹⁸F]-fluoride displacement of the tosyl group. nih.gov To protect the amine and hydroxyl groups during this step, a 2-oxazolidinone (B127357) protecting group was employed, which was subsequently removed. nih.gov This method yielded [¹⁸F]-(2S)-fluoro-Exaprolol in a 31% radiochemical yield with a specific activity of 927 mCi/μmol. nih.gov An improved, more efficient method for preparing enantiomerically pure [¹⁸F]-β-blockers using an oxazolidinone-protected precursor resulted in a 23±5% radiochemical yield for [¹⁸F]-Exaprolol. snmjournals.org

Ring-opening reactions of activated aziridines with [¹⁸F]-fluoride represent another strategy for introducing the ¹⁸F-label. scholaris.caresearchgate.net This approach has been explored for the synthesis of [¹⁸F]-labeled β-blockers. scholaris.ca For instance, (S)-[¹⁸F]-fluoro-Exaprolol was synthesized by reacting (S)-1-(2-cyclohexylphenoxy)-2,3-epoxypropane with 1-[¹⁸F]fluoro-2-propanamine, which was generated from the ring-opening of a protected 2-methylaziridine (B133172) with [¹⁸F]-fluoride. acsmedchem.org

| Radiotracer | Labeling Strategy | Precursor | Protecting Group | Radiochemical Yield | Specific Activity |

| [¹⁸F]-fluoro-(2S)-Exaprolol | Nucleophilic [¹⁸F]-fluoride displacement | Tosylate precursor | 2-oxazolidinone | 31% nih.gov | 927 mCi/μmol nih.gov |

| [¹⁸F]-Exaprolol | Nucleophilic [¹⁸F]-fluoride displacement | Oxazolidinone protected tosylate precursor | 2-oxazolidinone | 23±5% snmjournals.org | 1145 mCi/μmol snmjournals.org |

| (S)-[¹⁸F]-fluoro-Exaprolol | Ring-opening of epoxide with [¹⁸F]-amine | (S)-1-(2-cyclohexylphenoxy)-2,3-epoxypropane | CBz on amine precursor | 12% conversion acsmedchem.org | Not specified |

Optimization of Radiochemical Yield and Purity

The optimization of radiochemical yield (RCY) and purity is a primary goal in the synthesis of radiotracers for PET imaging. A high RCY ensures that a sufficient amount of the radiotracer is produced from a limited quantity of the starting radionuclide, while high radiochemical purity guarantees that the detected signal originates from the desired compound, avoiding confounding results from radioactive impurities. Research into the radiosynthesis of (S)-Exaprolol derivatives has explored various strategies using both Carbon-11 and Fluorine-18.

For the synthesis of (S)-[¹¹C]-Exaprolol , the labeling method involves the reaction of the desisopropyl precursor, (S)-Desisopropyl-exaprolol, with [¹¹C]acetone in methanol. nih.gov This reductive amination approach, however, resulted in a modest radiochemical yield of 7% after a total synthesis time of 30 minutes. nih.govresearchgate.net Purification of the final product was achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), followed by a Sep-Pak formulation to ensure it was suitable for injection. nih.gov

More successful outcomes have been reported for the synthesis of [¹⁸F]-fluoro-(2S)-Exaprolol . An efficient method was developed that significantly improved upon previous techniques for preparing [¹⁸F]-labeled β-blockers. snmjournals.org This strategy involves the nucleophilic displacement of a tosyl leaving group on a precursor molecule with [¹⁸F]fluoride. nih.govacs.org A key feature of this method is the use of a 2-oxazolidinone group to simultaneously protect the amine and hydroxyl functionalities of the propanolamine (B44665) moiety. snmjournals.orgnih.gov This protection strategy facilitates a direct and efficient radiolabeling step. Following the nucleophilic substitution, the oxazolidinone protecting group is readily removed using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.govacs.org This optimized process yields [¹⁸F]-fluoro-(2S)-Exaprolol in approximately 23-31% radiochemical yield (uncorrected for decay) in under an hour, with a radiochemical purity consistently greater than 98%. snmjournals.orgnih.gov

In contrast, another explored synthetic route for [¹⁸F]Exaprolol utilizing aziridine (B145994) chemistry resulted in poor radiochemical yields of only 1-3%. scholaris.ca This highlights the critical importance of selecting an appropriate synthetic strategy for optimizing yield and purity.

The primary method for ensuring high radiochemical purity for both [¹¹C]- and [¹⁸F]-labeled Exaprolol derivatives is RP-HPLC, which effectively separates the desired radiolabeled product from unreacted precursors and potential side-products. nih.govacs.org

Table 1: Optimization of Radiochemical Yield and Purity for (S)-Exaprolol Derivatives

| Radiotracer | Labeling Method | Precursor | Purification Method | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time |

|---|---|---|---|---|---|---|

| (S)-[¹¹C]-Exaprolol | Reductive amination with [¹¹C]acetone | (S)-Desisopropyl-exaprolol | RP-HPLC, Sep-Pak | 7% | >98% (implied) | 30 min |

| [¹⁸F]-fluoro-(2S)-Exaprolol | Nucleophilic tosyl displacement with [¹⁸F]fluoride | Tosylated precursor with oxazolidinone protection | LiAlH₄ deprotection, HPLC | 23±5% to 31% | >98-99% | < 60 min |

| [¹⁸F]Exaprolol | Aziridine ring-opening | Cbz-2-methylaziridine and Exaprolol epoxide precursor | SPE cartridge, Distillation | 1-3% | Not specified | Not specified |

Data sourced from references nih.govresearchgate.netsnmjournals.orgnih.govscholaris.ca.

Determination of Specific Activity

Specific activity (SA), defined as the amount of radioactivity per unit mass of a compound (e.g., Ci/µmol or GBq/µmol), is a critical parameter for PET radiotracers. High specific activity is essential to allow for the injection of a mass of the compound that is low enough to avoid pharmacological effects, ensuring that the tracer does not perturb the biological system it is intended to measure.

For (S)-[¹¹C]-Exaprolol , the specific activity was determined following purification by RP-HPLC. nih.gov The reported values were consistently high, at greater than 10 GBq/µmol (approximately 270 Ci/µmol). nih.govmdpi-res.com This high specific activity is typical for ¹¹C-labeled compounds prepared from high-purity [¹¹C]CO₂ or [¹¹C]acetone, minimizing competition with the non-radioactive (¹²C) isotope.

In the case of [¹⁸F]-fluoro-(2S)-Exaprolol , the synthesis via nucleophilic substitution on a tosylate precursor also yielded products with high specific activity. nih.govmdpi-res.com The specific activity of the formulated product was determined to be 927 mCi/µmol (34.29 GBq/µmol). nih.govmdpi-res.com Another report on an optimized synthesis cited a specific activity of 1145 mCi/µmol. snmjournals.org The determination of specific activity typically involves calibrating the radioactivity of the final product sample using a dose calibrator and quantifying the mass of the compound in the same sample, often through HPLC by comparing the UV absorbance signal to a standard curve of the non-radioactive compound. tarbaweya.org

The achievement of high specific activity for both ¹¹C and ¹⁸F derivatives indicates that the labeling and purification methods were effective in minimizing contamination with the corresponding non-radioactive isotopes.

Table 2: Reported Specific Activity for (S)-Exaprolol Radiotracers

| Radiotracer | Radionuclide | Reported Specific Activity |

|---|---|---|

| (S)-[¹¹C]-Exaprolol | ¹¹C | >10 GBq/µmol |

| [¹⁸F]-fluoro-(2S)-Exaprolol | ¹⁸F | 927 mCi/µmol (34.29 GBq/µmol) |

| [¹⁸F]-Exaprolol (optimized method) | ¹⁸F | 1145 mCi/µmol |

Data sourced from references nih.govsnmjournals.orgnih.govmdpi-res.com.

Molecular Pharmacology and Adrenergic Receptor Interaction of S Exaprolol

Adrenergic Receptor Subtype Specificity and Classification

Beta-adrenergic receptors (β-ARs) are classified into β1, β2, and β3 subtypes, which are located in various tissues throughout the body, including the heart, lungs, and adipose tissue. mdpi.comwikipedia.org Beta-blockers act as competitive antagonists, binding to these receptors and blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgnih.gov The clinical effects of beta-blockers are largely determined by their selectivity for these receptor subtypes. drugbank.com

Characterization of Beta-1 Adrenergic Receptor (β1-AR) Selectivity

(S)-Exaprolol is described as a beta-blocker that functions by selectively blocking beta-1 adrenergic receptors in the heart. ontosight.ai This selective action leads to a reduction in heart rate and myocardial contractility. ontosight.ai The primary location of β1-adrenergic receptors is in the heart and kidneys. wikipedia.org Blockade of these receptors in the heart results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, leading to a reduction in cardiac output. nih.gov In the kidneys, β1-receptor stimulation causes renin release, so blockade of these receptors can reduce this effect. cvpharmacology.com The selectivity for β1-receptors is a key feature for some beta-blockers, as it can minimize side effects associated with the blockade of other beta-receptor subtypes, such as bronchospasm, which is mediated by β2-receptors in the airways. drugbank.com

Comparative Analysis of Receptor Affinities Across Adrenergic Subtypes (e.g., β1 vs. β2-ARs)

While some sources describe exaprolol (B1671830) as a selective β1-blocker, others classify it as a non-selective antagonist at beta-adrenoceptors, meaning it has a similar affinity for both β1 and β2 receptors. ontosight.aincats.io Non-selective beta-blockers, such as propranolol (B1214883), bind to both β1 and β2-adrenergic receptors. revespcardiol.org The β2-adrenergic receptors are primarily located in the smooth muscles of the airways, arteries, and other tissues. wikipedia.org Blockade of β2-receptors can lead to bronchoconstriction and other effects. drugbank.com

The selectivity of beta-blockers is a continuous spectrum. Studies comparing various beta-blockers have shown a wide range of selectivity for the β1-receptor over the β2-receptor. For example, bisoprolol (B1195378) has been shown to have a high selectivity for the β1-receptor, while others like carvedilol (B1668590) show no significant selectivity. nih.gov The precise affinity ratio of (S)-Exaprolol for β1 versus β2 receptors is not consistently reported across all studies, highlighting the complexity of receptor binding analysis, which can be influenced by the experimental models and techniques used. nih.gov

Receptor Binding Kinetics and Quantitative Interactions

The interaction between a ligand like (S)-Exaprolol and its receptor is a dynamic process governed by the rates of association and dissociation. excelleratebio.com These kinetic parameters, along with the equilibrium dissociation constant, provide a detailed understanding of the drug-receptor interaction.

Determination of Dissociation Constants (Kd) and Binding Potential (BP)

The binding potential (BP) is another important parameter, particularly in PET imaging studies. It represents the ratio of the total density of available receptors (Bmax) to the dissociation constant (Kd). turkupetcentre.netnih.govwikipedia.org A higher binding potential is generally desirable for a PET radiotracer. acs.orgscispace.com

Analysis of Ligand Association (kon) and Dissociation (koff) Rates

The kinetics of ligand binding are described by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.comgraphpad.com

kon (Association Rate): This constant describes the rate at which the ligand binds to the receptor. excelleratebio.com

koff (Dissociation Rate): This constant represents the rate at which the ligand-receptor complex dissociates. excelleratebio.com

The ratio of these two rates (koff/kon) determines the equilibrium dissociation constant (Kd). libretexts.orgelifesciences.orgnih.gov Drugs with a slow dissociation rate (a small koff) exhibit prolonged receptor binding, which can lead to a more sustained effect. excelleratebio.comnih.gov The duration of a drug's action can be influenced by its dissociation half-life (0.693/koff) or residence time (1/koff). nih.gov While specific kon and koff values for (S)-Exaprolol were not found in the search results, these parameters are crucial for understanding its pharmacodynamic profile.

Influence of Lipophilicity and Other Physicochemical Parameters on Binding Kinetics

Lipophilicity is often expressed as the logarithm of the partition coefficient (log P). nih.gov (S)-Exaprolol is described as a lipophilic derivative of propranolol. nih.gov One study reports a log P value of +1.6 for exaprolol, suggesting it has appropriate lipophilicity to cross the blood-brain barrier. nih.gov Another study mentions a LogP (pH 7.4) of 2.97 for an 18F-labeled version of exaprolol. snmjournals.org

Higher lipophilicity can influence a drug's ability to access the receptor binding site, potentially affecting the association rate (kon). nih.gov Research on other beta-blockers has demonstrated that hydrophobic properties can directly impact the kinetic association rate and affinity for the β1-adrenoceptor. nih.gov For instance, a higher lipophilicity in a beta-blocker was found to induce histamine (B1213489) release, which was attributed to a non-specific effect caused by perturbation of the cell membrane. wur.nl The chemical structure, including the presence of a cyclohexylphenoxy group, contributes to the lipophilicity of exaprolol. ontosight.aiontosight.ai

Assessment of Off-Target Interactions and Selectivity

The selectivity of a drug candidate is a critical aspect of its pharmacological profile, determining its therapeutic window and potential for side effects. For (S)-Exaprolol, a potent β-adrenergic antagonist, understanding its interactions with targets other than β-adrenoceptors, such as amine transporters and multidrug transporters, is essential for a comprehensive evaluation.

Off-target interactions with biogenic amine transporters, such as the norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT), can lead to significant pharmacological effects. For β-blockers, which share structural similarities with the endogenous ligands of these transporters, assessing such binding is crucial.

In studies involving the radiolabeled version, (S)-[¹¹C]-exaprolol, for positron emission tomography (PET), observations have indirectly suggested interactions within this class of compounds. For instance, when using propranolol as a blocking agent, the reduced uptake of the (S)-[¹¹C]-exaprolol tracer in tissues like the lungs and spleen was attributed to propranolol's interaction with amine transporters rather than a direct blockade of β-adrenoceptors in those specific tissues. nih.gov This suggests that the aryloxypropanolamine structure, common to both propranolol and exaprolol, may have an affinity for these transporters. However, specific binding studies detailing the affinity (e.g., Kᵢ or IC₅₀ values) of (S)-Exaprolol itself for the various amine transporters are not extensively detailed in the current body of literature, highlighting an area for further investigation. nih.gov

P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, plays a significant role in drug disposition and limiting the penetration of xenobiotics across the blood-brain barrier. mdpi.comresearchgate.net Many lipophilic drugs are substrates for P-gp, which actively pumps them out of target cells, thereby reducing their effective concentration. mdpi.com

Many β-blockers are known to be substrates for P-glycoprotein. researchgate.net The degree of interaction can vary, with some compounds like carvedilol being high-affinity substrates, which may explain their exceptionally low brain uptake despite being lipophilic. researchgate.net Other β-blockers are considered only weak substrates. researchgate.net For (S)-Exaprolol, its lipophilic nature, indicated by a calculated LogP of +2.97, suggests it is a potential substrate for P-gp. snmjournals.org This is supported by PET imaging studies where novel radiotracers for central nervous system receptors are often screened for P-gp interaction, as being a substrate can prevent effective brain imaging. mdpi.com While direct quantitative data on the P-gp binding affinity for (S)-Exaprolol is sparse, studies on structurally related radiolabeled compounds often investigate P-gp efflux as a primary hurdle to achieving adequate brain penetration. mdpi.comresearchgate.net The development of PET radiotracers often requires structural modifications specifically designed to reduce affinity for P-gp to ensure the agent can reach its intended target within the brain. mdpi.com

Investigation of Binding to Amine Transporters

Structure-Activity Relationship (SAR) Studies for (S)-Exaprolol Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For β-blockers like (S)-Exaprolol, these studies guide the optimization of receptor affinity and selectivity.

The pharmacological activity of β-blockers is defined by a well-established pharmacophore. (S)-Exaprolol contains all the key features of the aryloxypropanolamine class of β-antagonists. nih.govresearchgate.net

The essential components of this pharmacophore are:

An Aromatic Ring System: In (S)-Exaprolol, this is a 2-cyclohexylphenoxy group. The nature and substitution pattern of this aromatic moiety are major determinants of receptor affinity and selectivity. oup.com

An Ether Linkage: The oxygen atom connecting the aromatic ring to the propanolamine (B44665) side chain is a crucial element.

A Propanolamine Side Chain: This three-carbon chain contains a hydroxyl group and an amine.

A Secondary Amine: The nitrogen atom is typically substituted with a bulky alkyl group, such as the isopropyl group found in (S)-Exaprolol. This feature is critical for antagonist activity. oup.com

Stereochemistry: The hydroxyl group is on a chiral carbon. For β-blockers, the (S)-enantiomer is significantly more potent in its receptor antagonism than the (R)-enantiomer. slideshare.net

These structural features enable the molecule to bind effectively to the β-adrenergic receptor, competing with endogenous catecholamines like norepinephrine and epinephrine. cvpharmacology.com

Table 1: Key Pharmacophoric Features of (S)-Exaprolol

| Pharmacophoric Feature | Corresponding Moiety in (S)-Exaprolol | Role in Activity |

|---|---|---|

| Aromatic System | 2-Cyclohexylphenoxy group | Governs receptor binding and selectivity. |

| Ether Oxygen | -O-CH₂- | Links aromatic ring to the side chain. |

| Chiral Hydroxyl Group | -(S)-CH(OH)- | Essential for high-affinity hydrogen bonding within the receptor; (S)-configuration is critical. |

| Secondary Amine | -NH- | Site for protonation and ionic interaction with the receptor. |

Modifying the chemical structure of (S)-Exaprolol has been explored, particularly in the context of developing PET imaging agents. These modifications provide valuable SAR insights. The primary goal of these syntheses was often to introduce a positron-emitting radionuclide, such as Fluorine-18 (B77423), with minimal disruption to the molecule's pharmacological profile. snmjournals.orgacs.org

One significant area of modification has been the synthesis of fluorinated derivatives of Exaprolol. For example, [¹⁸F]-fluoro-Exaprolol was synthesized for potential use in imaging cerebral β-adrenergic receptors. acs.org In one approach, the modification involved replacing a hydrogen atom on the N-isopropyl group with a fluorine atom.

Key findings from these modification studies include:

Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity (LogP value), which in turn affects its biodistribution and ability to cross the blood-brain barrier. The LogP (at pH 7.4) for a fluorinated derivative of Exaprolol was reported as 2.97. snmjournals.org

Receptor Binding: Even seemingly minor modifications, like the addition of a fluorine atom, can impact binding affinity. The goal is to retain high affinity for β-adrenoceptors while potentially reducing off-target interactions or susceptibility to efflux pumps like P-gp. mdpi.com

Metabolic Stability: Modifications can also influence how the drug is metabolized. Studies with [¹⁸F]-labeled Exaprolol revealed no lipophilic metabolites in plasma, indicating a degree of metabolic stability for the core structure under the studied conditions. snmjournals.org

These studies underscore the delicate balance required when modifying a potent antagonist like (S)-Exaprolol. While the primary pharmacophore must be maintained for receptor affinity, targeted chemical changes can fine-tune other properties essential for therapeutic or diagnostic applications. oup.comnih.gov

Table 2: Comparison of (S)-Exaprolol and a Fluorinated Derivative

| Compound | Modification | LogP (pH 7.4) | Application | Key Observation |

|---|---|---|---|---|

| (S)-Exaprolol | Parent Compound | Not explicitly reported, but lipophilic | β-Adrenergic Antagonist | Potent β-blocker. |

Preclinical Pharmacokinetic and Metabolic Studies of S Exaprolol in Animal Models

Absorption Characteristics and Bioavailability in Rodents

Pharmacokinetic studies in rats using tritium-labeled exaprolol (B1671830) have provided foundational data on its absorption and bioavailability. Following oral administration, the compound was found to be rapidly and completely absorbed. nih.gov Despite this, the oral bioavailability was determined to be 26.7%. nih.gov The elimination half-life in rats was calculated to be 40.1 hours after oral administration and 26.8 hours following intravenous (IV) injection. nih.gov

| Pharmacokinetic Parameter | Value | Animal Model | Administration Route |

| Bioavailability | 26.7% | Rat | Oral |

| Elimination Half-Life | 40.1 hours | Rat | Oral |

| Elimination Half-Life | 26.8 hours | Rat | Intravenous |

| Data sourced from pharmacokinetic studies on tritium-labeled exaprolol in rats. nih.gov |

In-situ studies in both rats and dogs were conducted to evaluate the absorption rate of exaprolol from the gastrointestinal tract. nih.gov The research confirmed that exaprolol is rapidly absorbed from both the small and large intestines of rats. nih.gov The absorption kinetics in rats were observed to be curvilinear, a characteristic attributed to the compound's high lipophilicity, which leads to blood flow-limited absorption. nih.gov This rapid absorption profile suggests the compound's suitability for potential sustained-release formulations. nih.gov

Distribution Studies in Animal Tissues

The distribution of exaprolol has been quantified in various tissues, revealing significant accumulation in specific organs and providing insights into its binding and partitioning behavior.

Following intravenous administration of ³H-exaprolol in rats, a notable and transiently high accumulation of the drug was observed in the lungs, reaching a peak concentration of 7.7% of the injected dose per gram of tissue 30 minutes after administration. nih.gov The disposition in the heart, kidneys, and liver was characterized by a tissue-to-plasma concentration ratio of approximately ten. nih.gov The long retention of exaprolol in tissues is further supported by its large steady-state volume of distribution, which was found to be 59.38 liters/kg in rats. nih.gov

| Tissue | Distribution Finding | Animal Model |

| Lungs | Peak accumulation of 7.7% of dose/g at 30 min post-IV | Rat |

| Heart | Tissue-to-plasma ratio of ~10 | Rat |

| Kidneys | Tissue-to-plasma ratio of ~10 | Rat |

| Liver | Tissue-to-plasma ratio of ~10 | Rat |

| Data derived from disposition studies of ³H-exaprolol in rats. nih.gov |

The potential for (S)-Exaprolol to penetrate the central nervous system (CNS) has been investigated using positron emission tomography (PET) with radiolabeled analogs. Exaprolol possesses a lipophilicity (log P +1.6) considered appropriate for entry into the CNS. nih.govresearchgate.net

Studies using (S)-[¹¹C]-exaprolol in male Wistar rats demonstrated that the tracer crosses the blood-brain barrier, with brain uptake reaching a maximum 15 minutes post-injection. nih.govresearchgate.net The standardized uptake values (SUVs) were moderate, ranging from 0.5 to 0.9, which is considered sufficient for imaging purposes. nih.govresearchgate.net Similarly, a fluorine-18 (B77423) labeled analog, [¹⁸F]-fluoro-(2S)-Exaprolol, also showed good brain uptake in conscious rats, measured at 0.8-1.3% of the injected dose per gram of wet tissue five minutes after injection. acs.org However, subsequent investigations in these studies indicated that the tracer's binding within the CNS was not specific to beta-adrenoceptors, as beta-blockade with propranolol (B1214883) did not reduce tracer uptake in any brain region. nih.govscholaris.ca

| Radiotracer | Brain Uptake Metric | Value | Time Point | Animal Model |

| (S)-[¹¹C]-exaprolol | Standardized Uptake Value (SUV) | 0.5 - 0.9 | 15 min | Wistar Rat |

| [¹⁸F]-fluoro-(2S)-Exaprolol | % Injected Dose / g | 0.8 - 1.3% | 5 min | Conscious Rat |

| Data from PET imaging studies evaluating CNS penetration. nih.govresearchgate.netacs.org |

The interaction of exaprolol with plasma proteins is a key factor in its distribution and availability. Studies have shown that the compound is approximately 50% bound to human serum albumin (HSA). nih.gov This moderate level of binding influences the fraction of free, pharmacologically active drug in circulation.

| Protein | Binding Percentage |

| Human Serum Albumin (HSA) | ~50% |

| Data from in vitro binding assays. nih.gov |

The partitioning of exaprolol into red blood cells has also been examined. In rats, the erythrocyte/plasma partition coefficient was found to increase in a concentration-dependent manner. nih.gov Furthermore, in studies with (S)-[¹¹C]-exaprolol, it was observed that tracer binding in erythrocytes was reduced following a beta-blockade with propranolol, suggesting a potential interaction with amine transporters on these cells. nih.govresearchgate.net

Plasma Protein Binding Characteristics (e.g., Human Serum Albumin Binding)

Metabolic Pathways and Metabolite Profiling

The biotransformation of (S)-Exaprolol has been investigated in preclinical animal models, primarily focusing on the extent of its metabolism and general characteristics of its metabolites.

Detailed identification and structural characterization of the major metabolites of (S)-Exaprolol in animal models are not extensively described in the available scientific literature. While studies confirm that the compound undergoes metabolism, specific metabolite structures have not been reported.

Investigations in rat models using radiolabeled exaprolol have provided insights into its metabolic stability. Following administration of tritium-labeled exaprolol, a comparison of the concentration of the parent drug to the total radioactivity in plasma, urine, and feces indicated a moderately extensive metabolism. nih.gov This suggests that a significant portion of the administered exaprolol is converted into metabolites before excretion.

Further studies involving an 18F-labeled version of (S)-Exaprolol in conscious rats were conducted to assess its metabolic profile. snmjournals.org Analysis of plasma samples via High-Performance Liquid Chromatography (HPLC) revealed the absence of lipophilic metabolites. snmjournals.org This finding suggests that the metabolic pathways of (S)-Exaprolol likely involve the formation of more polar, water-soluble metabolites, which is a common route for the elimination of xenobiotics. The liver is a key organ in the disposition of exaprolol. nih.gov

The specific metabolic enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the biotransformation of (S)-Exaprolol have not been identified in the reviewed academic literature. While the liver is recognized as a primary site for drug metabolism, the particular enzymatic pathways involved with exaprolol have not been detailed. nih.gov Studies have confirmed the involvement of enterohepatic circulation, which points towards hepatic metabolism and biliary excretion. nih.gov

Assessment of Metabolic Stability and Extent of Metabolism

Excretion Routes and Elimination Half-Lives in Animal Models

Studies in rat models have elucidated the primary routes of excretion and the elimination kinetics of (S)-Exaprolol.

The elimination of exaprolol and its metabolites occurs through both renal and fecal pathways. In a study using tritium-labeled exaprolol in rats, the cumulative excretion of radioactivity was measured over 96 hours. Following intravenous administration, approximately 47.9% of the dose was recovered in the urine and 34.2% in the feces. nih.gov Similarly, after oral administration, 47.1% of the dose was found in the urine and 29.8% in the feces. nih.gov These findings indicate that both urinary and biliary excretion are significant routes for the elimination of the drug and its metabolites in this species. The presence of the drug in feces following intravenous administration is indicative of biliary excretion. nih.govnih.gov

The elimination half-life of exaprolol has been determined in rats. After a single intravenous administration, the terminal elimination half-life was found to be 26.8 hours. nih.gov Following oral administration, the elimination half-life was longer, at 40.1 hours. nih.gov The significant difference between the intravenous and oral half-lives, along with a bioavailability of 26.7%, suggests first-pass metabolism. nih.gov

Data Tables

Table 1: Elimination Half-Life of Exaprolol in Rats

| Administration Route | Elimination Half-Life (hours) | Citation |

|---|---|---|

| Intravenous | 26.8 | nih.gov |

Table 2: Excretion of Radioactivity Following Administration of 3H-Exaprolol to Rats (96h)

| Administration Route | % of Dose in Urine | % of Dose in Feces | Citation |

|---|---|---|---|

| Intravenous | 47.9 | 34.2 | nih.gov |

In Vitro and in Vivo Preclinical Pharmacodynamics and Functional Studies of S Exaprolol

In Vitro Functional Assays and Cellular Responses

Functional cell-based assays are crucial for evaluating the activity and response of live cells to a compound, providing insights into its mechanism of action. accelevirdx.com For (S)-Exaprolol, in vitro studies have primarily investigated its influence on intracellular signaling and platelet function.

The interaction of beta-adrenoceptor blocking drugs with cellular signaling often involves modulation of cyclic nucleotide levels, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.govdokumen.pub In studies using rat platelets, Exaprolol (B1671830) was found to decrease the levels of cAMP. sav.sk The cAMP content in untreated platelets after a 15-minute incubation period was 18.3 ± 1.34 pmol/10⁹ platelets. sav.sk Treatment with Exaprolol, along with other beta-blockers like alprenolol (B1662852) and propranolol (B1214883), resulted in a reduction of these cAMP levels. sav.sk This modulation is significant as cAMP is a key second messenger, and its decrease can influence various cellular processes, including those inhibited by Exaprolol. dokumen.pubsav.sk

Adenosine diphosphate (B83284) (ADP) is a key agonist in platelet activation and aggregation. nih.govnih.gov The inhibitory effects of various beta-adrenoceptor blocking drugs on ADP-induced platelet aggregation have been studied. sav.sk Research demonstrated that Exaprolol causes a dose-dependent inhibition of ADP-induced aggregation in rat platelets. sav.sk This places it in a category of beta-blockers with clear inhibitory effects, alongside compounds like alprenolol, metipranolol, and propranolol. sav.sk This inhibitory action on a critical component of hemostasis highlights a significant functional response at the cellular level. sav.skgoogle.com

Table 1: Summary of In Vitro Effects of Exaprolol

| Assay Type | Target/Inducer | Model System | Observed Effect | Reference |

| Intracellular Signaling | Endogenous cAMP | Rat Platelets | Decrease in cAMP levels | sav.sk |

| Functional Assay | ADP-Induced Aggregation | Rat Platelets | Dose-dependent inhibition of aggregation | sav.sk |

Modulation of Intracellular Signaling Pathways (e.g., cAMP, cGMP Levels)

In Vivo Animal Model Applications in Molecular Imaging

The properties of (S)-Exaprolol have led to its evaluation in advanced in vivo imaging techniques, particularly for visualizing and quantifying receptors in the central nervous system.

Positron Emission Tomography (PET) is a highly sensitive, noninvasive imaging technique used to visualize and measure the concentration of biomarkers like receptors in living subjects. nih.govmdpi.com There has been significant interest in developing PET radioligands for cerebral beta-adrenergic receptors (β-ARs) to better understand neuropsychiatric disorders such as major depression. nih.govresearchgate.netcambridge.org

(S)-Exaprolol was identified as a promising candidate for such a radiotracer due to its high potency and appropriate lipophilicity for crossing the blood-brain barrier. nih.govresearchgate.net To this end, two different radiolabeled versions were synthesized and evaluated:

(S)-[¹¹C]-Exaprolol : This carbon-11 (B1219553) labeled variant was produced for PET studies. nih.govresearchgate.net Despite achieving moderate standardized uptake values (SUV) in the brain, subsequent blocking studies showed that its binding was not specific to β-adrenoceptors. nih.govresearchgate.net Pre-treatment with the beta-blocker propranolol did not reduce the tracer's uptake in any central nervous system region, indicating that (S)-[¹¹C]-Exaprolol is not a suitable PET ligand for β-ARs. nih.govresearchgate.net

[(¹⁸F]-fluoro-(2S)-Exaprolol : A fluorine-18 (B77423) labeled analog was also developed. nih.govsnmjournals.org This tracer showed good initial brain uptake in rats. nih.gov However, similar to the carbon-11 version, pharmacological challenge studies confirmed that the binding was largely non-specific. nih.gov

Ultimately, research concluded that despite promising initial characteristics, neither radiolabeled form of (S)-Exaprolol was suitable for specifically imaging cerebral beta-adrenergic receptors via PET due to a high degree of non-specific binding. nih.govnih.gov

Preclinical evaluation of new PET radiotracers heavily relies on the use of small animal models and specialized imaging systems. nih.gov For the in vivo studies of (S)-[¹¹C]-Exaprolol, brain images were acquired from male Wistar rats using a dedicated small animal scanner, the microPET Focus 220. nih.govresearchgate.netacs.org This high-resolution system is designed to perform PET imaging in rodents and other small animals, bridging the gap between in vitro assays and potential clinical applications in humans. researchgate.netnih.gov

A time-activity curve (TAC) is a fundamental data output in PET studies, plotting the concentration of a radiotracer in a specific region of interest over time. nih.govacs.org Analysis of TACs provides critical information about a tracer's uptake, retention, and washout kinetics. nih.govresearchgate.netresearchgate.net

For the radiolabeled variants of (S)-Exaprolol, TAC analysis revealed:

(S)-[¹¹C]-Exaprolol : In rats, the tracer's uptake in the brain peaked approximately 15 minutes after injection. nih.govresearchgate.net The standardized uptake values (SUVs) were moderate, ranging from 0.5 to 0.9, which was sufficient for imaging. nih.govresearchgate.net However, the curve shape was not altered by beta-blockade, confirming the non-specific nature of the tracer's retention. nih.gov

[(¹⁸F]-fluoro-(2S)-Exaprolol : This tracer demonstrated good initial brain penetration in rats, with uptake values between 0.8% and 1.3% of the injected dose per gram of tissue at 5 minutes post-injection. nih.gov The subsequent TAC showed a slow washout from all brain regions. nih.gov Despite these favorable kinetics, the lack of displacement in blocking studies indicated that the observed retention was not due to specific receptor binding. nih.gov

Table 2: Summary of (S)-Exaprolol in Preclinical PET Imaging Studies

| Radiotracer | Animal Model | Imaging System | Key Kinetic Findings | Conclusion | Reference |

| (S)-[¹¹C]-Exaprolol | Male Wistar Rat | microPET Focus 220 | Peak brain uptake at 15 min; SUV: 0.5-0.9 | Unsuitable; non-specific binding not blocked by propranolol | nih.govresearchgate.net |

| [(¹⁸F]-fluoro-(2S)-Exaprolol | Conscious Rat | Not specified | Good brain uptake (0.8-1.3% ID/g at 5 min); slow washout | Unsuitable; non-specific binding not blocked by pharmacological challenges | nih.gov |

Positron Emission Tomography (PET) Imaging for Receptor Visualization

Discrimination of Specific vs. Non-Specific Binding through Pharmacological Challenges (e.g., Propranolol Blockade)

To differentiate between specific binding to β-adrenoceptors and non-specific binding, pharmacological challenge studies are essential. In the context of (S)-Exaprolol, a key approach involves the administration of a known, potent β-adrenoceptor antagonist, such as propranolol, to block the receptors prior to or during the evaluation of a radiolabeled form of (S)-Exaprolol, for instance, (S)-[¹¹C]-Exaprolol. The principle is that if (S)-[¹¹C]-Exaprolol binds specifically to β-adrenoceptors, pre-treatment with an excess of unlabeled propranolol will occupy these receptors, leading to a significant reduction in the binding of the radioligand.

In a preclinical study using male Wistar rats, the biodistribution of (S)-[¹¹C]-Exaprolol was assessed with and without a beta-blockade challenge using propranolol. nih.gov The results of this pharmacological challenge were complex. In the central nervous system (CNS), the administration of propranolol did not lead to a decrease in the uptake of (S)-[¹¹C]-Exaprolol in any brain region. nih.govresearchgate.net Furthermore, the washout of the radiotracer from the brain was not accelerated when propranolol was given after the injection of (S)-[¹¹C]-Exaprolol. researchgate.net This lack of displacement in the CNS suggests that a significant portion of the observed signal for (S)-[¹¹C]-Exaprolol in the brain is likely due to non-specific binding, as its binding was not competitively inhibited by another β-blocker. nih.gov It is hypothesized that the in vivo affinity of exaprolol for β-adrenoceptors may be in the nanomolar (nM) range, which may not be sufficient for the radioligand to be suitable for positron emission tomography (PET) imaging of these receptors. nih.govresearchgate.net

Conversely, in peripheral tissues, the propranolol blockade did result in a discernible effect. Tracer binding was lowered in the lung, spleen, and erythrocytes. nih.govresearchgate.net However, the myocardial uptake of radioactivity was not affected by the beta-blockade. nih.gov The reduction in tracer uptake in the lung, spleen, and erythrocytes following propranolol administration may not be exclusively due to the blockade of β-adrenoceptors. An alternative explanation is that this inhibition is a result of an interaction between propranolol and amine transporters, for which some β-blockers show affinity. nih.govresearchgate.net The stereoselectivity and non-beta blocking actions of propranolol itself can also contribute to these complex findings. nih.gov

Table 1: Effect of Propranolol Blockade on (S)-[¹¹C]-Exaprolol Uptake in Rats

| Tissue/Region | Effect of Propranolol Pre-treatment on (S)-[¹¹C]-Exaprolol Uptake | Implication for Binding Specificity |

|---|---|---|

| Central Nervous System (All Regions) | No reduction in tracer uptake. nih.govresearchgate.net | Suggests predominantly non-specific binding. nih.gov |

| Myocardium (Heart) | No significant effect on tracer uptake. nih.gov | Binding in this tissue appears non-specific or not mediated by sites blocked by propranolol. |

| Lung | Reduced tracer uptake. nih.govresearchgate.net | Indicates potential specific binding, but could also be due to interaction with amine transporters. researchgate.net |

| Spleen | Reduced tracer uptake. nih.govresearchgate.net | Indicates potential specific binding, but could also be due to interaction with amine transporters. researchgate.net |

| Erythrocytes | Reduced tracer uptake. nih.govresearchgate.net | Indicates potential specific binding, but could also be due to interaction with amine transporters. researchgate.net |

Validation Studies Using Knockout Animal Models

A definitive method for validating the on-target, specific binding of a compound like (S)-Exaprolol is through the use of knockout (KO) animal models. acs.orgscispace.com In this approach, a genetically modified animal, typically a mouse, lacks the gene that codes for the specific biological target of interest—in this case, one or more subtypes of the β-adrenoceptor.

The experimental paradigm would involve comparing the binding of a radiolabeled form of (S)-Exaprolol in wild-type animals (with intact β-adrenoceptors) to its binding in corresponding KO animals. If the binding of (S)-Exaprolol is indeed specific to the β-adrenoceptor subtype that has been knocked out, a significant reduction or complete absence of binding would be observed in the target-rich tissues of the KO animals compared to the wild-type controls. Any residual signal in the KO animals can be attributed to non-specific binding. mdpi.com

This technique is considered a gold standard for validating receptor selectivity and specificity for several reasons:

It directly tests the dependence of the binding on the presence of the target protein.

It circumvents the potential confounding pharmacological effects of blocking agents, which may have their own non-specific interactions or off-target effects. mdpi.com

It can be used to dissect the compound's selectivity for different receptor subtypes if subtype-specific KO models are available. mdpi.comnih.gov

Receptor Autoradiography for Quantitative Distribution and Binding Characterization

Receptor autoradiography is a powerful in vitro technique used to quantitatively characterize the distribution and binding properties of a radiolabeled compound like (S)-Exaprolol in tissue sections. acs.orgscispace.com This method allows for a detailed visualization and quantification of binding sites at a microscopic level, providing valuable information that complements in vivo imaging studies.

The process involves incubating thin cryosections of tissue, such as brain or heart, with a radiolabeled form of (S)-Exaprolol (e.g., tritiated or ¹¹C-labeled). mdpi.comnih.gov After incubation, the unbound radioligand is washed away, and the tissue sections are apposed to a sensitive film or a phosphor imaging plate to detect the radioactivity. The resulting image, or autoradiogram, reveals the anatomical distribution of the binding sites.

Key applications of receptor autoradiography in the study of (S)-Exaprolol would include:

Quantitative Distribution: By comparing the density of the signal in different anatomical regions, a detailed map of (S)-Exaprolol binding sites can be generated. For instance, in the brain, this could reveal enrichment in specific cortical layers, the hippocampus, or the cerebellum, which could then be correlated with the known distribution of β-adrenoceptor subtypes. scispace.commdpi.com

Binding Characterization: By performing saturation experiments with increasing concentrations of radiolabeled (S)-Exaprolol, one can determine the density of binding sites (Bmax) and the binding affinity (Kd) of the compound in various tissues. scispace.com

Specificity Analysis: To distinguish total binding from non-specific binding, adjacent tissue sections are incubated with the radioligand in the presence of an excess of an unlabeled competitor (like propranolol). nih.gov The difference between the total binding and the binding in the presence of the competitor represents the specific binding. This is crucial for validating that the observed signal is due to interaction with the target receptor. nih.gov

While specific autoradiography studies for (S)-Exaprolol are not detailed in the available literature, studies with other β-blockers have used this technique to show a wide distribution of β-adrenoceptors in the forebrain and cerebellum of rat brains. mdpi.com This methodology would be indispensable for the preclinical characterization of (S)-Exaprolol's binding profile.

Preclinical Physiological and Systemic Effects in Animal Models (e.g., Hemodynamic Changes)

Preclinical studies in animal models are critical for understanding the physiological and systemic effects of (S)-Exaprolol, including its biodistribution and impact on hemodynamic parameters. As a β-adrenoceptor antagonist, (S)-Exaprolol is expected to influence the cardiovascular system.

A key preclinical evaluation involved the intravenous injection of (S)-[¹¹C]-Exaprolol into male Wistar rats to assess its biodistribution and pharmacokinetics using microPET imaging. nih.gov The study revealed that the radiotracer readily enters the central nervous system, with brain uptake reaching its maximum approximately 15 minutes after injection. nih.gov The standardized uptake values (SUVs) in the brain were moderate, ranging from 0.5 to 0.9, which was deemed sufficient for imaging purposes. nih.gov

The systemic biodistribution of (S)-[¹¹C]-Exaprolol was also examined in various peripheral organs. This provides insight into which tissues the compound distributes to and potentially exerts its effects. The general translation of cardiovascular endpoints like heart rate and blood pressure from preclinical animal models to clinical settings underscores the importance of such studies for predicting potential human responses. nih.gov

Table 2: Summary of Preclinical Biodistribution of (S)-[¹¹C]-Exaprolol in Wistar Rats

| Parameter | Finding | Reference |

|---|---|---|

| Route of Administration | Intravenous (i.v.) | nih.gov |

| Brain Uptake | Reached maximum at 15 minutes post-injection. | nih.gov |

| Standardized Uptake Value (SUV) in Brain | Moderate (0.5 - 0.9) | nih.gov |

| Peripheral Tissue Distribution | Uptake observed in lung, spleen, erythrocytes, and myocardium. | nih.govresearchgate.net |

| Effect of Propranolol on Peripheral Uptake | Uptake was lowered in lung, spleen, and erythrocytes, but not in the myocardium. | nih.govresearchgate.net |

These preclinical findings on the systemic distribution of (S)-Exaprolol are fundamental for its development. They indicate that the compound is distributed to both central and peripheral tissues where β-adrenoceptors are present. However, the pharmacological challenge studies suggest that the nature of its binding may be complex and vary between different tissues.

Future Directions in S Exaprolol Academic Research

Development of Next-Generation Radioligands with Enhanced Selectivity and Brain Penetration

The development of positron emission tomography (PET) radioligands for imaging β-adrenergic receptors (β-ARs) in the brain is a significant area of ongoing research. nih.govmdpi.com Such tools would be invaluable for studying the role of these receptors in neuropsychiatric disorders like depression and Alzheimer's disease. nih.govmdpi.com

Initial attempts to label known β-blockers, such as propranolol (B1214883), with positron-emitting isotopes like carbon-11 (B1219553) were not successful for brain imaging due to high nonspecific binding. mdpi.com This has spurred efforts to design novel radioligands with improved properties. One such endeavor involved the synthesis of [¹⁸F]-fluoro-(2S)-Exaprolol. nih.govacs.org The rationale was that the (S)-enantiomer of exaprolol (B1671830) possesses the characteristic β-blocking activity and that radiofluorination might yield a suitable PET tracer. ontosight.aisnmjournals.org

The synthesis of [¹⁸F]-fluoro-(2S)-Exaprolol was achieved with a good radiochemical yield and high purity. nih.govscholaris.ca Preclinical evaluation in rats demonstrated good initial brain uptake. nih.govsnmjournals.org However, subsequent pharmacological challenge studies, where the authentic non-radioactive (S)-Exaprolol was administered, did not block the uptake of the radiotracer, indicating that the binding in the brain was largely non-specific. nih.gov This highlights a critical challenge in radiotracer design: achieving not only brain penetration but also high specific binding to the target receptor. nih.gov

Future research in this area will likely focus on structural modifications of the (S)-Exaprolol scaffold to enhance its affinity and selectivity for β-AR subtypes in the brain while minimizing off-target interactions. This could involve the introduction of different functional groups or altering the lipophilicity of the molecule to optimize its pharmacokinetic profile for PET imaging. snmjournals.orgnih.gov The development of a successful PET radioligand derived from (S)-Exaprolol or a related structure would represent a major breakthrough in neuroscience research. mdpi.com

Application of Advanced Structural Biology and Computational Modeling for Ligand Design

The fields of structural biology and computational modeling have revolutionized our understanding of G protein-coupled receptors (GPCRs), including the β-adrenergic receptors. nih.govmdpi.com High-resolution crystal structures of β1AR and β2AR have provided detailed insights into the ligand-binding pocket, revealing the molecular basis for ligand recognition and subtype selectivity. nih.govnih.govrcsb.org

These structural insights are now being leveraged to design novel ligands with specific properties. For instance, computational modeling can be used to predict how modifications to the (S)-Exaprolol structure might affect its binding affinity and selectivity. nih.govbiorxiv.org Molecular docking simulations, a key computational technique, can predict the binding pose and interaction energies of a ligand within the receptor's binding site. biorxiv.orgmdpi.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and experimental testing. pnas.org

Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction, revealing how the receptor changes its conformation upon ligand binding. biorxiv.org This is particularly important for understanding the mechanisms of agonism, antagonism, and inverse agonism. By applying these computational approaches to (S)-Exaprolol, researchers can explore the molecular determinants of its interaction with β-ARs and rationally design next-generation compounds with improved pharmacological profiles. nih.govresearchgate.net

A key challenge in this area is the high degree of homology in the binding pockets of β1AR and β2AR, making the design of highly subtype-selective ligands difficult. nih.gov Advanced computational methods, combined with insights from structural biology, will be crucial for overcoming this challenge and developing ligands with the desired selectivity.

Exploration of Novel Preclinical Research Applications Beyond Cardiovascular Focus

While β-blockers are primarily known for their cardiovascular effects, there is growing interest in exploring their potential applications in other therapeutic areas. sysrevpharm.orgnih.gov Preclinical research is beginning to uncover novel roles for β-adrenergic signaling in a variety of physiological and pathological processes, opening up new avenues for the application of compounds like (S)-Exaprolol.

One promising area is oncology. Emerging evidence suggests that β-adrenergic signaling can influence tumor growth, metastasis, and the tumor microenvironment. researchgate.net Preclinical studies have shown that β-blockers can inhibit the proliferation and migration of cancer cells. researchgate.net Further research using selective antagonists like (S)-Exaprolol could help to elucidate the specific role of β-AR subtypes in different cancers and evaluate their potential as adjuncts to existing cancer therapies.

Another area of interest is the central nervous system. Beyond the development of imaging agents, there is potential to investigate the direct therapeutic effects of β-blockers in neurological and psychiatric disorders. mdpi.com For example, β-adrenergic signaling is known to be involved in learning and memory processes. mdpi.com Preclinical studies using (S)-Exaprolol could help to clarify the role of β-ARs in these functions and explore their potential for treating cognitive disorders.

The following table summarizes potential novel preclinical research applications for (S)-Exaprolol:

| Therapeutic Area | Potential Application | Research Focus |

| Oncology | Inhibition of tumor growth and metastasis | Investigate the effects of (S)-Exaprolol on cancer cell proliferation, migration, and the tumor microenvironment in various cancer models. researchgate.net |

| Neuroscience | Modulation of cognitive function | Elucidate the role of β-ARs in learning, memory, and synaptic plasticity using (S)-Exaprolol in preclinical models of cognitive disorders. mdpi.com |

| Immunology | Modulation of immune responses | Explore the impact of β-adrenergic blockade with (S)-Exaprolol on immune cell function and inflammatory processes. |

Integration of Multi-Omics Data for Comprehensive Preclinical Characterization

The advent of "multi-omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to characterize the effects of drugs in a comprehensive and unbiased manner. mdpi.comfrontiersin.org Integrating these different layers of biological information can provide a systems-level understanding of a drug's mechanism of action and identify novel biomarkers of its effects.

In the context of (S)-Exaprolol, a multi-omics approach could be used to:

Identify novel downstream signaling pathways: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with (S)-Exaprolol, researchers can identify new signaling pathways that are modulated by β-adrenergic blockade. plos.org

Discover metabolic signatures: Metabolomics can reveal changes in the metabolic profile of a biological system in response to (S)-Exaprolol, potentially identifying biomarkers of drug response or novel metabolic pathways affected by β-AR signaling. nih.gov

Elucidate mechanisms of action in different tissues: Applying multi-omics to different cell types or tissues can provide insights into the tissue-specific effects of (S)-Exaprolol and help to explain its diverse physiological roles.

For example, a study integrating transcriptomics and proteomics in a model of cardiac hypertrophy revealed the complex interplay of various signaling pathways, including those involving β-adrenergic receptors. mdpi.com A similar approach with (S)-Exaprolol could provide a detailed molecular map of its effects on the heart and other organs.

The integration of multi-omics data requires sophisticated bioinformatics and data analysis techniques. frontiersin.org However, the potential rewards are significant, offering a path towards a more complete understanding of the pharmacology of (S)-Exaprolol and the identification of new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended to assess (S)-Exaprolol’s effects on erythrocyte membrane properties?

- Methodological Answer : Use cation-osmotic hemolysis (COH) assays and filterability tests under controlled ionic strength conditions (e.g., NaCl gradients: 30.8–154.0 mmol·L⁻¹). For COH, incubate erythrocytes with (S)-Exaprolol (e.g., 2.5 × 10⁻⁴ mol·L⁻¹) and measure hemolysis rates spectrophotometrically. For filterability, employ polycarbonate filters (e.g., 5 µm pores) and quantify transit time under negative pressure . Statistical validation (e.g., ANOVA with p < 0.001) is critical to confirm significance.

Q. How should in vitro cardiac models be designed to evaluate (S)-Exaprolol’s anti-ischaemic activity?

- Methodological Answer : Utilize feline models of acute myocardial ischaemia with coronary artery occlusion. Administer (S)-Exaprolol intravenously (1.0 mg·kg⁻¹) 1 hour post-occlusion. Monitor epicardial ST-segment elevation via electrocardiography across multiple leads and correlate with hemodynamic parameters (e.g., LV dP/dt, heart rate). Include saline-treated controls and analyze temporal changes (e.g., 1–4 hours post-administration) using paired t-tests .

Q. What parameters are essential for quantifying (S)-Exaprolol’s impact on erythrocyte biophysics?